molecular formula C7H7N3O B128779 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 148214-62-4

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B128779
Key on ui cas rn: 148214-62-4
M. Wt: 149.15 g/mol
InChI Key: WHKREDGGELKXFP-UHFFFAOYSA-N
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Patent
US07456289B2

Procedure details

MnO2 (1.720 g, 20 mmol) was added to 2-methoxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine in 20 mL of anhydrous CH2Cl2 at room temperature. The mixture was stirred for 8 h, diluted with anhydrous ether (50 mL), and filtered through a pad of Celite. The filtrate was concentrated in vacuo, and the residue was purified on a silica gel column eluting with MeOH/CH2Cl2 (1:9) to give 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (0.149 g, 90%).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-methoxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.72 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[CH2:11][CH2:10][NH:9][C:7]=2[N:8]=1>C(Cl)Cl.CCOCC.O=[Mn]=O>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[CH:11]=[CH:10][NH:9][C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
2-methoxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1N=CC2=C(N1)NCC2
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.72 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with MeOH/CH2Cl2 (1:9)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC=1N=CC2=C(N1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.149 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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